molecular formula C12H26O B14597769 2-Methyl-3-undecanol CAS No. 60671-36-5

2-Methyl-3-undecanol

Cat. No.: B14597769
CAS No.: 60671-36-5
M. Wt: 186.33 g/mol
InChI Key: YOZVHCUUMOCJNG-UHFFFAOYSA-N
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Description

2-Methyl-3-undecanol is an organic compound classified as a secondary alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, with a methyl group attached to the second carbon. It is a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-undecanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (such as 2-undecanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound often involves the reduction of 2-undecanone using reducing agents like sodium borohydride or lithium aluminum hydride . This method is efficient and yields high purity products. The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-undecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 2-Methyl-3-undecanone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-3-undecanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the function of integral proteins and enzymes, leading to cell death . The compound’s hydrophobic alkyl chain interacts with the lipid bilayer, increasing membrane fluidity and permeability, which ultimately compromises cell integrity.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-undecanol is unique due to its specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

60671-36-5

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2-methylundecan-3-ol

InChI

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3

InChI Key

YOZVHCUUMOCJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(C)C)O

Origin of Product

United States

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